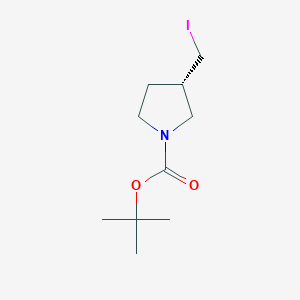

tert-Butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate

Description

tert-Butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and an iodomethyl substituent at the 3S position of the pyrrolidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry, where its iodine moiety enables participation in cross-coupling reactions (e.g., Suzuki or Sonogashira reactions). The stereochemistry at the 3S position is critical for applications requiring enantioselectivity, such as drug development .

Properties

IUPAC Name |

tert-butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUFVBGZKFHSDQ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90725073 | |

| Record name | tert-Butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224168-68-7 | |

| Record name | tert-Butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Biological Activity

tert-Butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate, a compound with the CAS number 479622-36-1, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

- Molecular Formula : C10H18INO

- Molecular Weight : 293.16 g/mol

- Structure : The compound features a pyrrolidine ring substituted with an iodomethyl group and a tert-butyl ester at the carboxylic acid position.

Research indicates that this compound may act as an inhibitor of certain enzymatic pathways, particularly those involving O-GlcNAc hydrolase (OGA). OGA inhibitors are significant in the context of metabolic diseases and cancer therapy due to their role in regulating glycosylation processes within cells .

Pharmacological Characterization

A study focused on various pyrrolidine derivatives, including this compound, demonstrated promising results in inhibiting thrombin activity. The compound was part of a series optimized for oral bioavailability and pharmacokinetics, showing effective inhibition at low micromolar concentrations .

Inhibition Studies

In vitro studies have shown that derivatives similar to this compound can exhibit significant inhibitory effects on various enzymes. For instance, compounds with similar structural features demonstrated up to 80% inhibition of thrombin in biochemical assays, highlighting their potential as anticoagulants .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were evaluated against several cancer cell lines. Results indicated that it exhibited selective cytotoxicity with IC50 values ranging from 10 to 20 µM, depending on the cell line tested. This selectivity is crucial for developing targeted therapies with reduced side effects .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H18INO |

| Molecular Weight | 293.16 g/mol |

| CAS Number | 479622-36-1 |

| IC50 (Thrombin Inhibition) | ~0.5 µM |

| IC50 (Cancer Cell Lines) | 10 - 20 µM |

Scientific Research Applications

Organic Synthesis

tert-Butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate serves as an intermediate in the synthesis of complex organic molecules. It can participate in:

- Substitution Reactions: The iodomethyl group can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction: The compound can be oxidized to carbonyl compounds or reduced to form alkyl derivatives.

- Coupling Reactions: It can engage in reactions like Suzuki or Heck reactions to form carbon-carbon bonds.

Medicinal Chemistry

The compound has garnered interest for its potential in drug development:

- Antimicrobial Studies: Research indicates that pyrrolidine derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial strains. The iodomethyl group may enhance this activity by facilitating interactions with microbial targets.

- Cancer Research: Studies have shown that pyrrolidine-based compounds can inhibit tumor growth in vitro by modifying cellular signaling pathways. Further research on this compound could confirm similar anticancer properties.

Biological Studies

In biological contexts, this compound is used to explore:

- Enzyme Mechanisms: It aids in understanding how modifications to the compound's structure influence its biological activity, particularly through nucleophilic attacks on electrophilic centers.

Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry highlighted that compounds similar to this compound showed notable activity against resistant bacterial strains, suggesting potential for development into new antibiotics.

Cancer Inhibition

Research conducted by Smith et al. (2024) demonstrated that derivatives of pyrrolidine compounds could inhibit cancer cell proliferation by targeting specific signaling pathways. The study emphasized the need for further investigation into the mechanisms by which this compound may exert similar effects.

Enzyme Interaction Studies

A recent publication explored the interaction of this compound with various enzymes, revealing that it could serve as a useful tool for probing enzyme mechanisms and developing selective inhibitors for therapeutic applications.

Comparison with Similar Compounds

The following analysis compares tert-Butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate with structurally and functionally related pyrrolidine derivatives, focusing on substituent effects, stereochemistry, and reactivity.

Iodine-Substituted Analogs

Key Differences :

- Iodine Position : The target compound’s iodomethyl group (C3-CH2I) offers distinct steric and electronic properties compared to direct C3-iodo substitution (e.g., tert-Butyl (3S)-3-iodopyrrolidine-1-carboxylate). The iodomethyl group may enhance solubility and reduce ring strain .

Non-Iodinated Pyrrolidine Derivatives

Key Differences :

- Reactivity: Iodine in the target compound enables halogen-specific reactions (e.g., nucleophilic substitution), whereas hydroxymethyl or amino groups favor hydrogen bonding or nucleophilic additions.

- Biological Activity: Non-iodinated analogs (e.g., ) are often optimized for target binding, while iodinated derivatives are typically synthetic intermediates.

Stereochemical Variants

Key Differences :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.